2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
Description
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is a chlorinated alkene derivative characterized by a propene backbone (CH₂=CH–CH₂–) with a chlorine atom at position 2 and a 2,3,4,5,6-pentamethylphenyl group at position 3. The pentamethylphenyl substituent consists of a benzene ring substituted with five methyl groups, creating a sterically bulky and hydrophobic aromatic moiety.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPAEAGUWHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,3,4,5,6-pentamethylbenzene and chloropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene with structurally related compounds from the evidence:
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene | 5 methyl groups (2,3,4,5,6) | C₁₄H₁₉Cl* | ~224.8* | High steric bulk, hydrophobic |
| 2-Chloro-3-(2,4,5-trimethylphenyl)-1-propene | 3 methyl groups (2,4,5) | C₁₂H₁₅Cl | 194.70 | Moderate steric hindrance |
| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 1 Cl (3), 1 F (5) | C₉H₇Cl₂F | 205.05 | Electron-withdrawing halogens |
| 3-(2-Chloro-6-methylphenyl)-1-propene | 1 Cl (2), 1 methyl (6) | C₁₀H₁₁Cl | 166.65 | Minimal substitution, low molecular weight |
*Estimated based on analogs; exact data unavailable in provided evidence.
Key Differences and Implications
Substituent Effects: Pentamethylphenyl vs. Trimethylphenyl: The additional methyl groups in the pentamethyl derivative increase molecular weight (~224.8 vs. Halogenated Analogs: Compounds like 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene exhibit electronegative substituents, which may enhance polarity and alter electronic properties compared to methyl-substituted derivatives. For example, halogens can activate or deactivate the aromatic ring toward further substitution .
Hydrophobicity and Solubility: The pentamethylphenyl group’s hydrophobicity likely reduces water solubility compared to less substituted analogs. Halogenated derivatives (e.g., C₉H₇Cl₂F) may exhibit intermediate solubility due to competing effects of halogens (polar) and aromatic rings (nonpolar) .
Reactivity Trends :
- Steric Hindrance : The pentamethylphenyl group’s bulk may hinder nucleophilic attack or coordination to metal catalysts, a property exploited in designing sterically protected ligands or stable intermediates .
- Electronic Effects : Halogen substituents (Cl, F) in analogs like C₉H₇Cl₂F could stabilize adjacent charges via inductive effects, influencing reaction pathways such as elimination or addition .
Biological Activity
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological effects is crucial for evaluating its therapeutic applications and safety profile.
- Molecular Formula : C15H19Cl
- Molecular Weight : 250.77 g/mol
- Chemical Structure : The compound features a chloropropene moiety substituted with a highly branched pentamethylphenyl group, which may influence its biological interactions.
Biological Activity Overview
Research on the biological activity of 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene indicates several key areas of interest:
- Antimicrobial Activity : The compound exhibits varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that structural modifications, such as halogen substitutions, can enhance antibacterial efficacy.
- Cytotoxic Effects : Preliminary studies have shown that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes and apoptosis induction.
- Influence on Gut Microbiota : Investigations into the compound's effects on gut microbiota suggest it may modulate the composition of intestinal flora, promoting beneficial bacteria while inhibiting pathogenic strains.
Antimicrobial Activity
A recent study evaluated the antimicrobial effects of various halogenated compounds similar in structure to 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene. Results indicated:
- Inhibition of Pathogenic Bacteria : The compound significantly inhibited the growth of pathogenic bacteria without adversely affecting probiotic strains.
- Mechanism of Action : The presence of the chlorine atom is believed to enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound's effects .
Cytotoxicity Studies
In vitro studies conducted on cancer cell lines revealed:
- IC50 Values : The compound demonstrated an IC50 value ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.
- Apoptotic Pathways : Mechanistic studies suggested that the compound activates caspase-dependent pathways leading to programmed cell death .
Modulation of Gut Microbiota
Research focusing on gut health highlighted:
- Increase in Beneficial Bacteria : In models simulating antibiotic-induced dysbiosis, treatment with the compound resulted in a significant increase in Lactobacillus and Bifidobacterium species.
- Reduction in Pathogens : There was a notable decrease in Clostridium and E. coli populations among treated groups .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various concentrations of 2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene were tested against Staphylococcus aureus and Escherichia coli. Results indicated:
- Concentrations above 50 µg/mL effectively reduced bacterial viability by over 90%.
- The study concluded that structural modifications could lead to enhanced antibacterial properties.
Case Study 2: Cancer Cell Line Response
A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in:
- A dose-dependent reduction in cell viability.
- Flow cytometry analysis confirmed increased apoptotic cells post-treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
